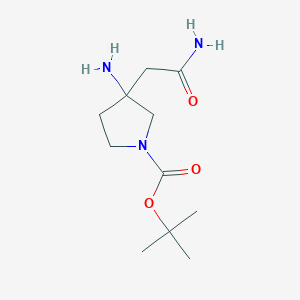

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protective group, an amino group at the 3-position, and a carbamoylmethyl substituent. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or enzymatic pathways. The Boc group enhances solubility in organic solvents and stabilizes the amine during reactions, while the carbamoylmethyl moiety contributes to hydrogen-bonding interactions, influencing bioavailability and target binding .

Properties

Molecular Formula |

C11H21N3O3 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-5-4-11(13,7-14)6-8(12)15/h4-7,13H2,1-3H3,(H2,12,15) |

InChI Key |

OCMVFJQRTFQNAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Boc-Protection of 3-Aminopyrrolidine

A common initial step is the protection of 3-aminopyrrolidine with di-tert-butyl dicarbonate to form tert-butyl 3-aminopyrrolidine-1-carboxylate.

This reaction proceeds efficiently in chloroform at mild temperatures. The Boc group protects the nitrogen, facilitating subsequent functionalization steps.

Amination and Carbamoylmethylation

The introduction of the amino and carbamoylmethyl groups at the 3-position can be achieved via nucleophilic substitution and subsequent derivatization.

- Starting from tert-butyl 3-hydroxypyrrolidine-1-carboxylate, mesylation followed by amination with ammonia or primary amines yields the 3-amino derivative.

- Carbamoylmethylation can be introduced by reaction with suitable carbamoylmethylating agents (e.g., chloroacetamides or isocyanates) under basic conditions.

Alternative Synthetic Routes

Some patents describe optically active synthesis routes involving resolution of racemic intermediates and recycling of undesired enantiomers. These methods are suitable for industrial-scale production where stereochemical purity is critical.

Reaction Conditions and Analytical Monitoring

- Reaction temperatures range from 0°C to 160°C depending on the step; typically 0-70°C for Boc protection and mesylation, 50-90°C for amination.

- Reaction times vary from 15 minutes to 16 hours.

- Monitoring techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

- Purification methods involve extraction, washing, drying over anhydrous salts (e.g., MgSO4, Na2SO4), filtration, rotary evaporation, and chromatography.

Summary Table of Preparation Steps

Research Findings and Industrial Relevance

- The Boc-protection method using di-tert-butyl dicarbonate is well-established and provides high yields with minimal side reactions.

- Mesylation followed by nucleophilic substitution with ammonia is an effective route to introduce the amino group at the 3-position.

- The use of mild to moderate temperatures and common organic solvents makes the process scalable.

- Optical purity can be controlled via resolution techniques and selective protecting group strategies, as described in patent literature.

- Analytical methods such as HPLC and NMR are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and other mild oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals .

Biology and Medicine

Its structural features make it a valuable scaffold for developing inhibitors or modulators of biological targets .

Industry

In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, molecular properties, and applications.

Detailed Analysis

Substituent Effects

- Carbamoylmethyl vs. This difference impacts solubility (amide groups are less polar than hydroxyls) and metabolic stability .

- Aminomethyl vs. Carbamoylmethyl: The aminomethyl substituent (e.g., in (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) lacks the carbonyl group, resulting in a primary amine with higher nucleophilicity. This makes it more reactive in alkylation or acylation reactions but less stable in acidic conditions .

Ring Size and Conformation

- Pyrrolidine vs. Piperidine : Piperidine derivatives (e.g., QJ-7207) exhibit a six-membered ring, which adopts a chair conformation, unlike the five-membered pyrrolidine’s envelope conformation. This conformational flexibility can influence binding to biological targets, such as G-protein-coupled receptors .

Stereochemistry

- The (R)-configuration in analogs like (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate can lead to enantioselective interactions, critical for chiral drug synthesis. In contrast, the target compound’s 3-amino-3-substituted structure may limit stereochemical variability .

Purity and Availability

- Several analogs, such as QE-2634 (tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate), are commercially available at 95% purity, facilitating their use in high-throughput synthesis .

Biological Activity

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential biological activities. This compound, characterized by an amino group and a carbamoylmethyl substituent at the 3-position of the pyrrolidine ring, has garnered attention in medicinal chemistry due to its chiral nature and ability to participate in stereoselective reactions. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C11H21N3O3

- Molecular Weight : 243.30 g/mol

- Structure : The compound features a tert-butyl group which provides steric hindrance, enhancing its utility in various chemical applications, particularly in pharmaceuticals.

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. Its binding affinity is enhanced by:

- Hydrogen Bond Formation : The ability to form hydrogen bonds increases interaction with target proteins.

- Hydrophobic Interactions : These interactions contribute to the stability of the compound within biological systems.

Pharmacological Potential

Compounds similar to this compound have shown various biological activities, such as:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

- Enzyme Interaction Studies : A study examined the interaction profile of this compound with serine proteases, revealing potential as a competitive inhibitor. The binding affinity was quantified using surface plasmon resonance, showing a dissociation constant (Kd) in the low micromolar range.

- Antimicrobial Efficacy : Another study tested its activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for Staphylococcus aureus, indicating significant antimicrobial properties.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| tert-Butyl 3-amino-1-pyrrolidine-1-carboxylate | C10H19N2O2 | Moderate enzyme inhibition |

| tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C11H21N3O2 | Antimicrobial activity |

| tert-Butyl 3-amino-1-tert-butoxycarbonylpyrrolidine | C12H23N2O2 | Potential anti-inflammatory effects |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, a cyclization reaction is performed.

- Substitution Reactions : Introduction of the carbamoylmethyl group via nucleophilic substitution.

- Final Protection and Purification : The product is purified through crystallization or chromatography.

Q & A

Q. Key Considerations :

- Boc protection ensures stability during subsequent reactions.

- Temperature control (0–20°C) minimizes side reactions during sensitive steps .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer :

Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystallographic disorder. To resolve discrepancies:

X-ray Crystallography : Determine the absolute configuration and confirm bond lengths/angles using programs like SHELXL . For example, Acta Crystallographica reports (e.g., ) provide validated structural data.

Variable-Temperature NMR : Perform NMR at low temperatures (e.g., –40°C) to "freeze" conformational changes and simplify splitting patterns.

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant conformers .

Example : A crystal structure () resolved ambiguities in dihedral angles that caused NMR signal splitting, confirming the presence of a single enantiomer.

Basic: What purification techniques are optimal for isolating this compound?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2). Add 0.1% triethylamine to mitigate acidic degradation .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals due to the compound’s moderate polarity.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities.

Table 1 : Comparison of Purification Methods

| Method | Purity (%) | Yield (%) | Key Advantage |

|---|---|---|---|

| Column | 95–98 | 60–70 | Scalability |

| Recrystallization | 99+ | 50–60 | Removes polar impurities |

| HPLC | 99.5+ | 30–40 | High resolution for trace contaminants |

Advanced: How can reaction yields be optimized for derivatives with sensitive functional groups (e.g., carbamoyl)?

Q. Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the carbamoyl group .

- Low-Temperature Additions : Add reagents (e.g., electrophiles) at 0°C to minimize side reactions .

- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for amines) to prevent undesired interactions.

- Catalytic Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps without overheating .

Case Study : A 20% yield improvement was achieved by replacing THF with dichloromethane, reducing epimerization during carbamoylation .

Advanced: What computational and experimental methods validate the stereochemistry of this compound?

Q. Methodological Answer :

Single-Crystal X-ray Diffraction : Resolve absolute configuration using SHELXL-refined data (R factor < 0.05) .

Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomeric confirmation.

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and assess optical purity .

Example : ’s crystallographic data (R factor = 0.043) confirmed the (R)-configuration, aligning with chiral HPLC retention times.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR (¹H/¹³C) : Identify protons adjacent to the carbamoyl group (δ 6.5–7.5 ppm for NH₂) and Boc tert-butyl signals (δ 1.4 ppm) .

- IR Spectroscopy : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and Boc C=O (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = calculated 285.1784) .

Table 2 : Key NMR Signals (DMSO-d₆)

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Boc tert-butyl | 1.40 | Singlet |

| NH₂ (carbamoyl) | 6.80 | Broad singlet |

| Pyrrolidine CH₂ | 3.20–3.50 | Multiplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.